Cas no 1402664-85-0 (2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride)

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride is a halogenated aromatic ketone derivative with a primary amine functionality, stabilized in its hydrochloride salt form. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, including the bromo and fluoro substituents, which enhance reactivity and selectivity in synthetic applications. The hydrochloride salt improves solubility and handling stability, making it suitable for use in nucleophilic substitution reactions or as a building block for heterocyclic synthesis. Its well-defined crystalline structure ensures consistent purity, facilitating precise experimental reproducibility. The compound’s versatility makes it valuable for developing bioactive molecules, particularly in medicinal chemistry for targeted drug discovery.
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride structure
1402664-85-0 structure
Product name:2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
CAS No:1402664-85-0
MF:C8H8BrClFNO
MW:268.510623931885
MDL:MFCD32201510
CID:4774524
PubChem ID:154727459

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
    • MDL: MFCD32201510
    • Inchi: 1S/C8H7BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
    • InChI Key: MDZPFPKYFRXOMR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(CN)=O.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Topological Polar Surface Area: 43.1

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22992022-5.0g
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
1402664-85-0 95%
5.0g
$2485.0 2024-06-20
Enamine
EN300-22992022-2.5g
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
1402664-85-0 95%
2.5g
$1680.0 2024-06-20
Enamine
EN300-22992022-1.0g
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
1402664-85-0 95%
1.0g
$857.0 2024-06-20
TRC
A201430-250mg
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
1402664-85-0
250mg
$ 425.00 2022-06-08
TRC
A201430-500mg
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
1402664-85-0
500mg
$ 710.00 2022-06-08
Enamine
EN300-22992022-1g
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
1402664-85-0 95%
1g
$857.0 2023-09-15
Enamine
EN300-22992022-10g
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
1402664-85-0 95%
10g
$3683.0 2023-09-15
Aaron
AR023RC5-100mg
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-onehydrochloride
1402664-85-0 95%
100mg
$435.00 2025-02-15
Aaron
AR023RC5-250mg
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-onehydrochloride
1402664-85-0 95%
250mg
$610.00 2025-02-15
1PlusChem
1P023R3T-250mg
2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-onehydrochloride
1402664-85-0 95%
250mg
$588.00 2023-12-21

Additional information on 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride

Introduction to 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride (CAS No. 1402664-85-0)

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1402664-85-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides and exhibits a unique structural framework that has garnered considerable attention from the scientific community. The presence of both bromine and fluorine substituents in its aromatic ring system imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its application in biological assays and drug formulation. This solubility profile facilitates its use in high-throughput screening (HTS) campaigns and in vitro studies, where rapid dissolution and stable interaction with biological targets are essential. The structural motif of 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride suggests potential interactions with enzymes and receptors, which are pivotal for designing therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability and binding affinity. The incorporation of fluorine atoms into drug molecules often leads to improved pharmacokinetic properties, while bromine substituents can serve as handles for further chemical modifications. This dual substitution pattern in 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride makes it an attractive intermediate for synthesizing more complex pharmacophores.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting various diseases. For instance, studies have shown that structurally related compounds can modulate kinases and other enzymes involved in cancer progression. The 4-bromo-2-fluorophenyl moiety, in particular, has been identified as a key pharmacophore in several drug candidates that have advanced into clinical trials. The amino group at the other end of the molecule provides a site for further derivatization, allowing chemists to fine-tune the properties of the final drug entity.

The synthesis of 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride involves multi-step organic reactions, typically starting from readily available precursors such as 4-bromo-2-fluoroaniline. The process often includes condensation reactions followed by hydrolysis and salt formation. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to improve yields and reduce byproduct formation. These innovations underscore the importance of modern synthetic techniques in producing complex molecules like this one efficiently.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride with biological targets. Techniques such as docking simulations and quantum mechanical calculations have provided insights into how this compound interacts with proteins and nucleic acids. These insights are crucial for rational drug design, enabling researchers to optimize lead compounds before they enter preclinical testing.

The pharmaceutical industry's focus on precision medicine has also driven interest in this compound. By leveraging structural diversity, researchers aim to develop drugs that are more selective for their intended targets while minimizing side effects. The unique structural features of 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride make it a promising candidate for such efforts. Its ability to modulate specific biological pathways without affecting others is a key goal in modern drug discovery.

In conclusion, 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride (CAS No. 1402664-85-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential applications in drug development, make it a compound of great interest to researchers worldwide. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through targeted therapeutic interventions.

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